Ambenonium chloride tetrahydrate
Overview
Description
Ambenonium chloride tetrahydrate is a cholinesterase inhibitor primarily used in the management of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. It is classified as a reversible cholinesterase inhibitor, meaning it temporarily inhibits the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ambenonium chloride tetrahydrate is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with diethylamine to form 2-chlorobenzyl diethylamine. This intermediate is then reacted with ethyl chloroformate to produce the corresponding carbamate. The final step involves the reaction of this carbamate with ethylenediamine to yield ambenonium chloride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Ambenonium chloride tetrahydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quaternary ammonium and carbamate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include the corresponding amines and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ambenonium chloride tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study cholinesterase inhibition and enzyme kinetics.
Biology: Employed in research on neuromuscular transmission and synaptic function.
Medicine: Investigated for its therapeutic potential in treating myasthenia gravis and other neuromuscular disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in pharmaceutical quality control
Mechanism of Action
Ambenonium chloride tetrahydrate exerts its effects by competitively and reversibly inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By binding to the active site of acetylcholinesterase, ambenonium chloride prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at neuromuscular junctions. This enhances cholinergic transmission and improves muscle strength in patients with myasthenia gravis .
Comparison with Similar Compounds
Similar Compounds
Pyridostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.
Neostigmine: Similar to pyridostigmine, it is used for myasthenia gravis and has a shorter duration of action.
Uniqueness
Ambenonium chloride tetrahydrate is unique in its high affinity for acetylcholinesterase and its reversible binding mechanism. It produces fewer muscarinic side effects compared to neostigmine but more than pyridostigmine, making it a valuable option for patients who are hypersensitive to other cholinesterase inhibitors .
Properties
IUPAC Name |
(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLYNBGKFQTWPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50Cl4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017939 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-31-8 | |
Record name | Ambenonium chloride tetrahydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambenonium chloride tetrahydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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